4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate
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Overview
Description
4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate is a complex organic compound that features a quinolinium core linked to an indole derivative
Preparation Methods
The synthesis of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indoline and quinoline derivatives.
Reaction Conditions: The indoline derivative undergoes a condensation reaction with a quinoline derivative in the presence of a suitable catalyst, such as concentrated sulfuric acid.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate can undergo various chemical reactions:
Scientific Research Applications
4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(((2,3-Dihydro-2-methyl-1H-indol-1-yl)imino)methyl)-1-methylquinolinium acetate can be compared with similar compounds:
Properties
CAS No. |
83968-98-3 |
---|---|
Molecular Formula |
C22H23N3O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(E)-N-(2-methyl-2,3-dihydroindol-1-yl)-1-(1-methylquinolin-1-ium-4-yl)methanimine;acetate |
InChI |
InChI=1S/C20H20N3.C2H4O2/c1-15-13-16-7-3-5-9-19(16)23(15)21-14-17-11-12-22(2)20-10-6-4-8-18(17)20;1-2(3)4/h3-12,14-15H,13H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
KAJZFTITULYPDY-UHFFFAOYSA-M |
Isomeric SMILES |
CC1CC2=CC=CC=C2N1/N=C/C3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-] |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N=CC3=CC=[N+](C4=CC=CC=C34)C.CC(=O)[O-] |
Origin of Product |
United States |
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